molecular formula C51H101NO5 B11931183 7-[7-(2-hexyldecanoyloxy)heptyl-(5-hydroxypentyl)amino]heptyl 2-hexyldecanoate

7-[7-(2-hexyldecanoyloxy)heptyl-(5-hydroxypentyl)amino]heptyl 2-hexyldecanoate

Cat. No.: B11931183
M. Wt: 808.3 g/mol
InChI Key: WIGOXDORDKIWOM-UHFFFAOYSA-N
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Description

7-[7-(2-hexyldecanoyloxy)heptyl-(5-hydroxypentyl)amino]heptyl 2-hexyldecanoate is a complex lipid molecule with a unique structure. It features a terminal hydroxide group and two alkane tails splitting off of an ester group . This compound is primarily used in research settings and has significant potential in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[7-(2-hexyldecanoyloxy)heptyl-(5-hydroxypentyl)amino]heptyl 2-hexyldecanoate involves multiple steps. The process typically starts with the preparation of 2-hexyldecanoic acid, which is then esterified with a suitable alcohol to form the ester group . The resulting ester is then reacted with an amine to introduce the amino group, followed by further functionalization to attach the hydroxypentyl and heptyl groups .

Industrial Production Methods

Industrial production of this compound is not well-documented, likely due to its primary use in research. the general principles of large-scale lipid synthesis, such as batch processing and continuous flow methods, can be applied. These methods ensure high purity and yield, essential for research applications .

Chemical Reactions Analysis

Types of Reactions

7-[7-(2-hexyldecanoyloxy)heptyl-(5-hydroxypentyl)amino]heptyl 2-hexyldecanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

7-[7-(2-hexyldecanoyloxy)heptyl-(5-hydroxypentyl)amino]heptyl 2-hexyldecanoate has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its interaction with lipid membranes. The ester and amino groups facilitate its incorporation into lipid bilayers, enhancing membrane fluidity and permeability. This property is particularly useful in drug delivery, where the compound can help encapsulate and transport therapeutic agents across cell membranes.

Properties

Molecular Formula

C51H101NO5

Molecular Weight

808.3 g/mol

IUPAC Name

7-[7-(2-hexyldecanoyloxy)heptyl-(5-hydroxypentyl)amino]heptyl 2-hexyldecanoate

InChI

InChI=1S/C51H101NO5/c1-5-9-13-17-21-30-40-48(38-28-15-11-7-3)50(54)56-46-36-25-19-23-32-42-52(44-34-27-35-45-53)43-33-24-20-26-37-47-57-51(55)49(39-29-16-12-8-4)41-31-22-18-14-10-6-2/h48-49,53H,5-47H2,1-4H3

InChI Key

WIGOXDORDKIWOM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CCCCCC)C(=O)OCCCCCCCN(CCCCCCCOC(=O)C(CCCCCC)CCCCCCCC)CCCCCO

Origin of Product

United States

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